5-Bromo-2-fluorobenzene-1,3-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-fluorobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2/c7-3-1-4(9)6(8)5(10)2-3/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXAFELRNPEOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627100 | |
| Record name | 5-Bromo-2-fluorobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
570391-16-1 | |
| Record name | 5-Bromo-2-fluorobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Methodological Advancements for 5 Bromo 2 Fluorobenzene 1,3 Diol
Strategies for Selective Bromination and Fluorination of Benzene-1,3-diol Precursors
The synthesis of 5-Bromo-2-fluorobenzene-1,3-diol logically begins with the strategic halogenation of a benzene-1,3-diol (resorcinol) scaffold. The two hydroxyl groups of resorcinol (B1680541) are powerful activating ortho-, para-directors, making the positions para (position 4) and ortho (positions 2 and 6) to them highly susceptible to electrophilic aromatic substitution. Direct bromination of resorcinol typically yields polybrominated products, with substitution occurring preferentially at the 4- and 6-positions.
Achieving the desired 5-bromo-2-fluoro substitution pattern necessitates a multi-step approach. A plausible strategy involves the initial synthesis of 2-fluorobenzene-1,3-diol. The introduction of the fluorine atom at the 2-position alters the electronic properties of the ring. Subsequent bromination of 2-fluorobenzene-1,3-diol would still be directed by the powerful hydroxyl groups. However, achieving selective bromination at the 5-position is non-trivial and may require the use of blocking groups to deactivate the more reactive 4- and 6-positions before introducing the bromine atom.
The choice of brominating agent is critical for controlling selectivity. While elemental bromine (Br₂) can be aggressive, milder reagents such as N-bromosuccinimide (NBS) are often employed for the regioselective bromination of activated aromatic rings like phenols. nih.gov The reaction conditions, including solvent and temperature, play a significant role in managing the reactivity and preventing over-bromination or side reactions. researchgate.net Studies on the bromination of various resorcinol derivatives have been investigated to understand these complexities. researchgate.net
Regioselective Hydroxylation and Functionalization Approaches for Substituted Benzene (B151609) Scaffolds Leading to this compound
An alternative to functionalizing a pre-existing diol is to construct the molecule by adding the hydroxyl groups to an already substituted benzene ring. This approach circumvents the high reactivity of the resorcinol ring but introduces the challenge of regioselective hydroxylation. Direct hydroxylation of an aromatic C-H bond is often difficult and can lack selectivity.
A more viable strategy involves the synthesis of a precursor molecule where other functional groups occupy the positions of the future hydroxyls. For instance, a synthetic route could commence with a compound like 1,5-dibromo-2-fluorobenzene. Through a series of reactions, such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling, functional groups that can be later converted to hydroxyls (e.g., methoxy or amino groups) could be introduced.
For example, a route starting from a substituted aniline (B41778), such as 6-bromo-3-fluoroaniline, could be envisioned. The amino group can be converted into a hydroxyl group via a diazotization reaction to form a diazonium salt, followed by hydrolysis (a Sandmeyer-type reaction). google.comwipo.int This method allows for the precise placement of one hydroxyl group. The introduction of the second hydroxyl group would require a similar strategic functionalization, potentially through nucleophilic substitution of a different halogen on the ring, followed by demethylation if a methoxy group is used as a precursor. nih.gov
Convergent and Divergent Synthetic Routes to this compound
The construction of this compound can be approached through both divergent and convergent synthetic strategies, which offer different advantages in terms of efficiency and the potential for creating analogues.
A divergent synthesis approach would utilize a common, advanced intermediate to generate a library of related compounds, including the target molecule. nih.govresearchgate.net For instance, 2-fluorobenzene-1,3-diol could serve as a key intermediate. From this central scaffold, various synthetic pathways can diverge. One path would be the selective bromination at the 5-position to yield the desired this compound. Other pathways could involve nitration, acylation, or other electrophilic substitutions to produce a range of structurally related fluorinated resorcinol derivatives for structure-activity relationship studies. mdpi.com
A convergent synthesis involves the preparation of two or more complex fragments separately, which are then combined in the final stages of the synthesis. youtube.com For a relatively small molecule like this compound, a convergent approach might involve a cross-coupling reaction. For example, a suitably protected bromo-dihydroxybenzene fragment could be coupled with a fluorinated fragment using a palladium-catalyzed reaction like a Suzuki or Stille coupling. This would be followed by deprotection steps to reveal the final diol. While potentially longer, this strategy can be highly efficient and flexible for building complex, highly substituted aromatic systems.
Optimization of Reaction Conditions for Enhanced Efficiency and Yield in the Synthesis of this compound
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing reaction times and waste. Key parameters for optimization include the choice of solvent, catalyst, temperature, and reagent stoichiometry.
For the critical bromination step of a fluororesorcinol precursor, various factors must be considered. The choice of brominating agent is crucial; N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are often preferred over liquid bromine for their ease of handling and improved selectivity. google.comresearchgate.net The solvent can influence both the reaction rate and regioselectivity. Halogenated solvents like dichloromethane or non-polar solvents may be used, while greener options like methanol have also proven effective for specific ortho-brominations of phenols. researchgate.net
The use of a catalyst, such as a mild Lewis acid, can enhance the rate of electrophilic bromination, but care must be taken to avoid decomposition of the sensitive diol substrate. google.com Temperature control is also vital; electrophilic aromatic substitutions are often performed at or below room temperature to control selectivity and prevent the formation of byproducts. google.com Studies on the bromination of phenols have shown that pH can also be a critical factor, with optimal reactivity often observed in acidic media. chemrxiv.orgchemrxiv.org
Below is a table summarizing key parameters that require optimization for a hypothetical selective bromination step.
| Parameter | Options | Objective of Optimization |
|---|---|---|
| Brominating Agent | NBS, DBDMH, Br₂ | Maximize regioselectivity for the 5-position; minimize polybromination. |
| Solvent | Dichloromethane, Acetonitrile, Methanol, Acetic Acid | Improve solubility of reactants; influence reaction rate and selectivity. |
| Temperature | 0°C to Room Temperature | Control reaction rate; prevent side reactions and decomposition. |
| Catalyst | Lewis Acids (e.g., FeBr₃, AlCl₃), Zeolites | Increase reaction rate without compromising selectivity or yield. |
| pH / Additives | Acidic (e.g., Acetic Acid), Neutral | Control the reactivity of the phenol (B47542) and the electrophilicity of the brominating species. chemrxiv.org |
Exploration of Sustainable and Scalable Synthetic Methodologies for this compound
Developing sustainable and scalable synthetic routes is a key goal in modern chemistry. For the synthesis of this compound, this involves adopting principles of green chemistry, such as using less hazardous reagents and solvents, improving energy efficiency, and designing processes that are safe for large-scale production. longdom.org
One area of focus is the replacement of hazardous solvents with more environmentally benign alternatives. For example, exploring reactions in water or bio-based solvents like ethanol could significantly reduce the environmental impact. mdpi.com Catalytic methods are inherently more sustainable than stoichiometric reactions as they reduce waste. Developing highly efficient catalysts for the halogenation and functionalization steps would be a significant advancement.
For scalability, continuous-flow synthesis offers substantial advantages over traditional batch processing. Flow reactors provide superior control over reaction parameters like temperature and mixing, which can lead to higher yields and better selectivity. google.com They also enhance safety, particularly when dealing with hazardous reagents or exothermic reactions, by minimizing the volume of reactive material at any given time. The use of tubular reactors for processes like diazotization has been shown to improve stability and yield, making it suitable for industrial production. google.com Such technologies are crucial for developing an economical and industrially applicable manufacturing process for complex intermediates like this compound.
Chemical Reactivity and Transformations of 5 Bromo 2 Fluorobenzene 1,3 Diol
Electrophilic Aromatic Substitution Reactions on the 5-Bromo-2-fluorobenzene-1,3-diol Nucleus
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. libretexts.org The reaction involves an electrophile attacking the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. youtube.com The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. uci.edu
In the case of this compound, the directing effects of the existing substituents—bromo, fluoro, and two hydroxyl groups—determine the position of incoming electrophiles. Both the hydroxyl (-OH) and fluoro (-F) groups are ortho-, para-directing activators, although the activating effect of the hydroxyl group is significantly stronger. The bromo (-Br) group is also an ortho-, para-director but is deactivating. The interplay of these electronic effects dictates that electrophilic attack will preferentially occur at positions ortho and para to the powerful activating hydroxyl groups. However, steric hindrance from the existing substituents can also influence the final product distribution.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.com For this compound, the strong activation by the two hydroxyl groups would likely lead to polysubstitution under harsh reaction conditions. uci.edu To achieve selective monosubstitution, mild reaction conditions and careful choice of reagents are necessary.
Nucleophilic Aromatic Substitution Reactions on this compound
Nucleophilic aromatic substitution (SNA) offers a pathway to replace a leaving group on an aromatic ring with a nucleophile. masterorganicchemistry.com This reaction is in contrast to electrophilic aromatic substitution. youtube.com The success of SNA reactions often depends on the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgnih.gov
A concerted mechanism for nucleophilic aromatic substitution has also been proposed, particularly for reactions involving certain heterocyclic compounds and specific nucleophiles. nih.gov For this compound, the reaction with strong nucleophiles could proceed via an addition-elimination mechanism, where the nucleophile first adds to the ring to form a Meisenheimer complex, followed by the elimination of the halide. libretexts.org Another possibility, under very strong basic conditions, is the elimination-addition mechanism involving a benzyne (B1209423) intermediate, although this is less common for highly substituted benzenes. masterorganicchemistry.com
Transformations Involving the Hydroxyl Functionalities of this compound
The two hydroxyl groups on the this compound ring are key sites for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Formation of Ethers and Esters from this compound
The hydroxyl groups of this compound can be readily converted into ethers and esters through well-established synthetic protocols. Etherification is typically achieved by reacting the diol with an alkyl halide or sulfate (B86663) in the presence of a base. The Williamson ether synthesis is a classic example of this transformation. Alternatively, other methods like the Mitsunobu reaction can be employed for the synthesis of ethers with inversion of configuration.
Esterification can be accomplished by reacting the diol with a carboxylic acid, acid chloride, or acid anhydride. The Fischer-Speier esterification, which involves heating the diol with a carboxylic acid in the presence of an acid catalyst, is a common method. For more sensitive substrates, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the Steglich esterification conditions can be advantageous. The formation of mono- or di-esters can often be controlled by adjusting the stoichiometry of the reagents.
Cyclic Derivatization Reactions of the 1,3-Diol Moiety in this compound (e.g., Acetal (B89532)/Ketal Formation)
The 1,3-diol functionality in this compound allows for the formation of cyclic derivatives, most notably cyclic acetals and ketals. google.com These reactions involve the condensation of the diol with an aldehyde or a ketone, typically in the presence of an acid catalyst. nih.govorganic-chemistry.orglibretexts.org The formation of a five- or six-membered ring provides a stable protecting group for the diol functionality. nih.gov
The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. organic-chemistry.org This can be achieved using a Dean-Stark apparatus or by the addition of a dehydrating agent. organic-chemistry.org A variety of aldehydes and ketones can be used, leading to a range of cyclic acetal and ketal derivatives with different steric and electronic properties. google.com These cyclic derivatives can be subsequently removed under acidic conditions to regenerate the diol. organic-chemistry.org
Cross-Coupling Reactions Utilizing the Bromo Substituent of this compound
The bromo substituent on the this compound ring serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions. mdpi.comresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi) with this compound Derivatives
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. researchgate.net For derivatives of this compound, where the hydroxyl groups are often protected, the bromo substituent can readily participate in these transformations.
The Suzuki-Miyaura coupling is a widely used reaction that couples an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.netnih.gov This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups.
The Stille coupling employs an organotin reagent as the coupling partner for the organic halide. organic-chemistry.orglibretexts.orguwindsor.ca While effective, the toxicity of the tin reagents is a significant drawback. organic-chemistry.org
The Negishi coupling utilizes an organozinc reagent, which is generally more reactive than organoboron or organotin compounds. researchgate.net This increased reactivity can be advantageous for challenging coupling reactions.
Redox Chemistry and Functional Group Interconversions of this compound
The functional groups of this compound allow for a variety of redox reactions and interconversions, enabling the synthesis of a wider range of derivatives.
The hydroxyl groups can be oxidized to the corresponding quinone or other oxidized species under suitable conditions. Conversely, the bromine atom can be involved in reductive dehalogenation processes.
Detailed studies on the specific redox behavior and functional group interconversions of this compound are scarce. The reactivity can be inferred from general transformations of substituted phenols and aryl bromides. For instance, the hydroxyl groups could be converted to ethers or esters to modify the compound's properties or to act as protecting groups during other synthetic steps. The bromine atom could potentially be replaced by other functional groups through nucleophilic aromatic substitution under specific conditions, although this is generally challenging for aryl bromides.
Table 2: Potential Functional Group Interconversions of this compound
| Reaction Type | Reagent (Example) | Functional Group Transformed | Potential Product |
| Etherification | Alkyl halide, Base | Hydroxyl | Alkoxy derivative |
| Esterification | Acyl chloride, Base | Hydroxyl | Ester derivative |
| Reductive Dehalogenation | H₂, Pd/C | Bromo | 2-Fluorobenzene-1,3-diol |
| Oxidation | Oxidizing agent (e.g., Fremy's salt) | Hydroxyl | Corresponding quinone |
Note: This table represents potential transformations. Specific reaction conditions and yields for this compound are not documented in the reviewed literature.
Mechanistic and Kinetic Studies of Reactions Involving 5 Bromo 2 Fluorobenzene 1,3 Diol
Detailed Mechanistic Elucidation of Key Transformations of 5-Bromo-2-fluorobenzene-1,3-diol
The primary transformations involving this compound are expected to be electrophilic aromatic substitution reactions, a hallmark of phenol (B47542) and resorcinol (B1680541) chemistry. The two hydroxyl groups on the aromatic ring are powerful activating groups, significantly increasing the electron density of the ring and making it highly susceptible to attack by electrophiles. byjus.compressbooks.pub
The general mechanism for electrophilic aromatic substitution on this molecule would proceed through the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The attack of an electrophile (E⁺) on the electron-rich aromatic ring disrupts the aromaticity. This is typically the slow, rate-determining step of the reaction. masterorganicchemistry.com The subsequent rapid deprotonation from the site of substitution restores the aromatic system. masterorganicchemistry.com
Key transformations for a molecule like this compound would include:
Halogenation: Due to the highly activating nature of the hydroxyl groups, halogenation is expected to occur readily, even without a Lewis acid catalyst. byjus.comwikipedia.org For instance, reaction with bromine water would likely lead to polysubstitution. byjus.com
Nitration: Treatment with dilute nitric acid would likely introduce a nitro group onto the ring. byjus.com The strong activating nature of the hydroxyl groups suggests that this reaction could proceed under mild conditions. msu.edu
Sulfonation: Reaction with sulfuric acid would lead to the introduction of a sulfonic acid group. The reaction conditions, particularly temperature, could influence the isomeric product distribution. mlsu.ac.in
Friedel-Crafts Reactions: While phenols can undergo Friedel-Crafts alkylation and acylation, the strong coordination of the Lewis acid catalyst to the hydroxyl groups can complicate these reactions. pressbooks.pub However, under specific conditions, these transformations are possible.
The regioselectivity of these reactions is directed by the existing substituents. The two hydroxyl groups are ortho, para-directing. byjus.com The fluorine atom is also an ortho, para-director, although it is a deactivating group. The bromine atom is a deactivating ortho, para-director. The positions for electrophilic attack will be determined by the combined directing effects of these substituents.
Kinetic Analysis of Reaction Rates and Orders for this compound Reactions
For this compound, it is reasonable to hypothesize that its reactions, particularly those involving electrophilic substitution, would also exhibit similar kinetic behavior. The reaction rate would be dependent on the concentrations of both the substrate and the electrophile.
| Reaction Type | Expected Rate Law | Key Influencing Factors |
|---|---|---|
| Nitration (dilute HNO₃) | Rate = k[Substrate][HNO₃] | Temperature, Acid Concentration |
| Halogenation (e.g., Br₂ in a non-polar solvent) | Rate = k[Substrate][Br₂] | Solvent Polarity, Temperature |
| Sulfonation (H₂SO₄) | Rate = k[Substrate][SO₃] | Concentration of SO₃ in H₂SO₄, Temperature |
The presence of the deactivating bromo and fluoro substituents would likely decrease the reaction rate compared to unsubstituted resorcinol. However, the powerful activating effect of the two hydroxyl groups would still ensure that the molecule is highly reactive towards electrophiles. pressbooks.pubmsu.edu
Investigation of Transition States and Reaction Intermediates in this compound Chemistry
The investigation of transition states and reaction intermediates in the reactions of this compound would rely heavily on computational chemistry, a tool that has been successfully applied to study the reactivity of other substituted phenols. rsc.org
The key intermediate in electrophilic aromatic substitution is the arenium ion (sigma complex). For this compound, several possible arenium ions can be formed depending on the position of electrophilic attack. The stability of these intermediates will determine the major product isomer. The positive charge in the arenium ion is delocalized through resonance onto the carbons of the ring, including those bearing the hydroxyl groups. The ability of the hydroxyl groups to donate electron density via resonance is crucial for stabilizing this intermediate.
Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the structures and energies of the transition states leading to these intermediates. These calculations can provide valuable insights into the reaction pathways and predict the most likely products. For example, theoretical investigations into the acylation of resorcinol have been used to determine the most probable reaction pathway by examining different transition states. jmchemsci.com
| Position of Attack | Key Stabilizing/Destabilizing Factors | Predicted Relative Stability |
|---|---|---|
| C4 | Ortho to one -OH, para to the other -OH. Steric hindrance from adjacent -Br. | High |
| C6 | Ortho to one -OH and the -F. | Moderate to High |
Influence of Substituents (Bromo, Fluoro, Hydroxyl) on Reaction Pathways and Selectivity of this compound
The reactivity and selectivity of this compound are governed by the electronic and steric effects of its substituents.
Hydroxyl (-OH) Groups: These are powerful activating groups due to the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance (+R effect). They are strongly ortho, para-directing. byjus.compressbooks.pub In a 1,3-diol (resorcinol) system, their activating effects are additive, making the ring exceptionally electron-rich, particularly at the positions ortho and para to both hydroxyls.
Bromo (-Br) Group: This is a deactivating group due to its electron-withdrawing inductive effect (-I effect). However, it is an ortho, para-director because of the participation of its lone pairs in resonance (+R effect), which stabilizes the arenium ion when attack occurs at these positions. The deactivating inductive effect is generally stronger than the activating resonance effect for halogens.
Fluoro (-F) Group: Similar to bromine, fluorine is a deactivating group (-I effect) but an ortho, para-director (+R effect). Fluorine has the strongest inductive effect among the halogens but also a significant resonance effect.
Advanced Spectroscopic Analysis and Structural Characterization of 5 Bromo 2 Fluorobenzene 1,3 Diol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity in 5-Bromo-2-fluorobenzene-1,3-diol
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR spectra would provide definitive evidence for the connectivity of atoms, while ¹⁹F NMR would confirm the fluorine environment.
In ¹H NMR spectroscopy, the molecule is expected to show distinct signals for the two hydroxyl (-OH) protons and the two aromatic protons. The chemical shifts of the hydroxyl protons can vary depending on the solvent and concentration, due to hydrogen bonding, but would typically appear in the region of 5.0-8.0 ppm. The two aromatic protons are in different chemical environments and would present as two separate signals. Due to coupling with the adjacent fluorine atom and with each other, these signals would likely appear as complex multiplets, specifically as doublets of doublets.
¹³C NMR spectroscopy provides information on the carbon skeleton. Six distinct signals are expected for the six carbon atoms of the benzene (B151609) ring, as they are all chemically non-equivalent. The carbon atoms bonded to the electronegative oxygen, fluorine, and bromine atoms would show characteristic chemical shifts. The C-F bond would lead to significant coupling, resulting in the splitting of the signals for the carbon atom directly bonded to fluorine (¹Jcf) and those two and three bonds away (²Jcf and ³Jcf). This C-F coupling is a key feature in confirming the substitution pattern of the ring. For instance, in related compounds like 5-Bromo-1,2,3-trifluorobenzene, complex multiplicity is observed in the undecoupled spectrum, which simplifies to singlets for each carbon only upon simultaneous ¹H and ¹⁹F decoupling. magritek.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table presents hypothetical data based on established principles for similar structures.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | 9.0 - 9.5 | s (broad) | - | C1-OH |
| ¹H | 8.5 - 9.0 | s (broad) | - | C3-OH |
| ¹H | ~7.3 | d | J(H,H) ≈ 8-9 | H-6 |
| ¹H | ~6.8 | dd | J(H,H) ≈ 8-9, J(H,F) ≈ 4-5 | H-4 |
| ¹³C | ~155 | d | ¹J(C,F) ≈ 240-250 | C-2 |
| ¹³C | ~150 | d | ²J(C,F) ≈ 15-20 | C-1 / C-3 |
| ¹³C | ~148 | d | ²J(C,F) ≈ 15-20 | C-3 / C-1 |
| ¹³C | ~128 | s | - | C-6 |
| ¹³C | ~115 | d | ³J(C,F) ≈ 5-10 | C-4 |
| ¹³C | ~105 | s | - | C-5 |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Molecular Structure of this compound
The IR spectrum would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl groups. The broadness of this peak indicates intermolecular hydrogen bonding in the condensed phase. Aromatic C-H stretching vibrations would appear as weaker bands around 3000-3100 cm⁻¹.
The "fingerprint region" (below 1600 cm⁻¹) is particularly diagnostic. Aromatic C=C ring stretching vibrations are expected to produce a series of sharp bands between 1400 cm⁻¹ and 1600 cm⁻¹. The C-O stretching and O-H bending vibrations would also be found in this region, typically between 1200 cm⁻¹ and 1400 cm⁻¹. The presence of halogen substituents is confirmed by characteristic low-frequency bands. The C-F stretching vibration gives a strong absorption in the 1100-1250 cm⁻¹ range, while the C-Br stretching vibration appears at a much lower frequency, typically between 500-650 cm⁻¹.
Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations and the C-Br stretch are typically strong and easily identifiable, aiding in a comprehensive structural confirmation. For comparison, the related compound 5-Bromo-2-fluoro-1,3-dimethylbenzene shows distinct IR and Raman spectra that help in assigning these characteristic vibrations. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | IR | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Weak to Medium |
| Aromatic C=C Stretch | IR, Raman | 1400 - 1600 | Medium to Strong |
| O-H Bend | IR | 1300 - 1400 | Medium |
| C-O Stretch | IR | 1200 - 1300 | Strong |
| C-F Stretch | IR | 1100 - 1250 | Strong |
| C-Br Stretch | Raman, IR | 500 - 650 | Strong (Raman), Medium (IR) |
Mass Spectrometry (MS) for Fragmentation Studies and Exact Mass Determination of this compound and its Derivatives
Mass spectrometry (MS) is a powerful technique for determining the exact mass and elemental formula of this compound and for studying its fragmentation patterns, which provides structural confirmation.
The most telling feature in the mass spectrum of a bromine-containing compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. Consequently, the molecular ion (M⁺) peak of this compound will appear as a pair of peaks of almost equal intensity, separated by two mass units (m/z and m/z+2). This provides unambiguous evidence for the presence of a single bromine atom in the molecule. reddit.com
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion to several decimal places. This experimental value can be compared to the calculated mass for the chemical formula C₆H₄BrFO₂, confirming the elemental composition.
Electron ionization (EI-MS) would induce fragmentation, providing further structural clues. Common fragmentation pathways for substituted aromatic compounds include the loss of the halogen atom and small neutral molecules. For this compound, expected fragment ions would correspond to:
[M-Br]⁺ : Loss of the bromine radical.
[M-H₂O]⁺ : Loss of a water molecule from the diol functionality.
[M-CO]⁺ : Loss of carbon monoxide, a common fragmentation for phenols.
[M-Br-CO]⁺ : Sequential loss of bromine and carbon monoxide.
Predicted mass spectrometry data for the closely related isomer 5-bromo-3-fluorobenzene-1,2-diol (B106993) highlights the expected adducts in softer ionization techniques. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion/Fragment | Formula | Predicted m/z (for ⁷⁹Br) | Notes |
| [M]⁺ | C₆H₄BrFO₂ | 205.9 | Molecular ion |
| [M+2]⁺ | C₆H₄BrFO₂ | 207.9 | Isotopic peak due to ⁸¹Br |
| [M-H₂O]⁺ | C₆H₂BrFO | 187.9 | Loss of water |
| [M-CO]⁺ | C₅H₄BrFO | 177.9 | Loss of carbon monoxide |
| [M-Br]⁺ | C₆H₄FO₂ | 127.0 | Loss of bromine radical |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions in Crystalline Forms of this compound
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles, confirming the planarity of the benzene ring and the spatial arrangement of its substituents.
A key aspect of the crystal structure would be the network of intermolecular interactions that stabilize the crystal lattice. The two hydroxyl groups are potent hydrogen bond donors, and they would be expected to form strong O-H···O hydrogen bonds with neighboring molecules, creating extensive chains or sheets. The fluorine and bromine atoms, as well as the aromatic ring system, can also participate in weaker intermolecular forces. These may include C-H···π interactions, π-π stacking between aromatic rings, and potentially halogen bonding (C-Br···O or C-Br···F). Analysis of crystal structures of other complex brominated heterocyclic compounds reveals elaborate systems of interactions, including N-H···O, O-H···O, and π-π stacking, which create stable supramolecular architectures. researchgate.netmdpi.com The determination of the crystal structure of 5,6-dibromoacenaphthene from powder diffraction data also underscores the importance of π-π interactions in the packing of halogenated aromatic systems. scienceasia.org
Table 4: Information Obtainable from X-ray Crystallography of this compound
| Structural Parameter | Description | Significance |
| Unit Cell Dimensions | a, b, c, α, β, γ | Defines the basic repeating unit of the crystal. |
| Space Group | P-1, P2₁/c, etc. | Describes the symmetry elements within the crystal. |
| Atomic Coordinates | x, y, z for each atom | Provides the exact 3D position of every atom. |
| Bond Lengths & Angles | e.g., C-C, C-O, C-F, C-Br | Confirms connectivity and reveals any structural strain. |
| Intermolecular Interactions | H-bonds, Halogen bonds, π-π stacking | Explains the crystal packing and solid-state properties. |
Advanced Spectroscopic Techniques for Elucidating Dynamic Processes Involving this compound
Beyond static structure determination, advanced spectroscopic techniques can be employed to study dynamic processes involving this compound. These processes include tautomerism, proton exchange, and the relaxation pathways following photoexcitation.
Variable-temperature NMR can be used to study dynamic equilibria, such as the rate of proton exchange of the hydroxyl groups with each other or with trace amounts of water in the solvent. At low temperatures, this exchange can be slowed, leading to sharper signals for the individual -OH protons.
Time-resolved fluorescence spectroscopy is particularly well-suited for studying the photophysics of this molecule. Phenolic compounds are known to undergo excited-state intramolecular proton transfer (ESIPT). Upon UV excitation, the acidity of the hydroxyl groups increases dramatically, which can lead to proton transfer to a nearby acceptor or to the solvent. Studies on similar benzene-1,3-diol derivatives have shown a pH-dependent dual fluorescence, where different protonated or deprotonated species are responsible for emission at different wavelengths. nih.govresearchgate.net This suggests that this compound could exhibit complex excited-state dynamics.
Furthermore, femtosecond time-resolved photoelectron spectroscopy can be used to track the ultrafast relaxation dynamics after UV excitation. Studies on the related molecule 5-bromouracil (B15302) have shown that upon excitation, rapid relaxation through lower-lying electronic states occurs, with solvent caging effects playing a significant role in limiting dissociation yields in solution. rsc.org Similar processes, including intersystem crossing to triplet states facilitated by the heavy bromine atom, could be investigated for this compound to understand its photostability and potential photochemical reactivity.
Computational Chemistry and Theoretical Modeling of 5 Bromo 2 Fluorobenzene 1,3 Diol
Electronic Structure and Quantum Chemical Calculations for 5-Bromo-2-fluorobenzene-1,3-diol
Quantum chemical calculations are fundamental to understanding the electronic structure of this compound. These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which governs its chemical properties and reactivity. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the molecule's electronic landscape.
Key aspects of the electronic structure that are investigated include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. globalresearchonline.net A smaller gap suggests that the molecule is more likely to be reactive. For similar aromatic compounds, this gap is typically around 5 eV. researchgate.net
Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the electronegative oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl groups, identifying them as acidic protons. nih.govresearchgate.net
Table 1: Predicted Electronic Properties of this compound Note: These values are illustrative and based on typical results for similar halogenated phenols from DFT calculations.
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates the ability to donate an electron. |
| LUMO Energy | ~ -1.1 eV | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | ~ 5.4 eV | Reflects chemical reactivity and kinetic stability. globalresearchonline.net |
| Dipole Moment | ~ 2.9 D | Measures the overall polarity of the molecule. researchgate.net |
Density Functional Theory (DFT) for Geometry Optimization, Energetics, and Vibrational Frequencies of this compound
Density Functional Theory (DFT) is a widely used computational method for investigating the properties of molecules like this compound. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules.
Geometry Optimization and Energetics: The first step in a typical DFT study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For these calculations, a functional such as B3LYP is often paired with a basis set like 6-311++G(d,p). nih.gov The optimization provides precise data on bond lengths, bond angles, and dihedral angles. The absence of imaginary frequencies in subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. nih.gov
Vibrational Frequencies: Following optimization, DFT is used to calculate the vibrational frequencies of the molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy to validate the computational model. core.ac.uk For better agreement with experimental results, calculated frequencies are often scaled to account for systematic errors in the method and the neglect of anharmonicity. core.ac.uk
Table 2: Predicted Vibrational Frequencies for Key Functional Groups Note: Based on DFT calculations for analogous compounds like 3-bromo-5-fluorobenzonitrile (B1333829) and 1,4-dibromo-2,5-difluorobenzene.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| O-H Stretch | 3500 - 3600 | Stretching of the hydroxyl groups. |
| C-H Stretch | 3000 - 3100 | Aromatic C-H stretching. core.ac.uk |
| C-C Stretch | 1400 - 1600 | Aromatic ring stretching vibrations. |
| C-F Stretch | 1000 - 1360 | Stretching of the carbon-fluorine bond. globalresearchonline.netcore.ac.uk |
| C-Br Stretch | 500 - 600 | Stretching of the carbon-bromine bond. |
| O-H Bend | 1150 - 1250 | In-plane bending of the hydroxyl groups. |
Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior of this compound
While quantum mechanics provides a static picture of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the motion of atoms and molecules over time. An MD simulation would be invaluable for exploring the conformational landscape and solution behavior of this compound.
Conformational Landscape: The two hydroxyl (-OH) groups can rotate around their respective C-O bonds, leading to different spatial arrangements or conformers. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. This provides insight into the molecule's flexibility and the predominant shapes it adopts.
Solution Behavior: By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal how it interacts with its environment. Key insights include:
Solvation: How solvent molecules arrange around the solute.
Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the diol's hydroxyl groups and solvent molecules.
Aggregation: The tendency of multiple molecules of this compound to self-assemble or aggregate in solution.
These simulations provide a dynamic, atomistic view that is crucial for understanding properties like solubility and transport.
Prediction of Spectroscopic Parameters and Reactivity Descriptors for this compound
Computational modeling is a powerful tool for predicting spectroscopic parameters and chemical reactivity, providing a theoretical framework for interpreting experimental observations.
Spectroscopic Parameters: As mentioned in section 6.2, DFT calculations can predict infrared and Raman spectra with good accuracy. researchgate.net Beyond vibrational spectroscopy, theoretical methods can also predict UV-Vis spectra by calculating the energies of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. These predictions help in the assignment of experimental spectral bands to specific electronic or vibrational transitions.
Reactivity Descriptors: DFT provides a range of descriptors that quantify chemical reactivity.
Local Descriptors: Fukui functions and local softness are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. For this compound, these analyses would likely confirm that the hydroxyl oxygens are primary sites for electrophilic attack, while the carbon atoms ortho and para to the activating hydroxyl groups are susceptible to nucleophilic attack, modulated by the effects of the fluorine and bromine substituents.
Modeling of Intermolecular Interactions and Supramolecular Assemblies of this compound (e.g., Hydrogen Bonding, Halogen Bonding)
The structure of this compound, with its hydroxyl groups and halogen atoms, is primed for engaging in a variety of significant intermolecular interactions. Computational modeling can quantify the strength and geometry of these interactions, which are crucial for understanding its solid-state structure and its ability to form larger supramolecular assemblies.
Hydrogen Bonding: The two hydroxyl groups are potent hydrogen bond donors. libretexts.org They can form strong hydrogen bonds with acceptors, including the oxygen or fluorine atoms of neighboring molecules or with solvent molecules. The molecule's oxygen and fluorine atoms can also act as hydrogen bond acceptors. libretexts.org This capacity for multiple hydrogen bonds suggests that in the solid state, this compound likely forms extensive networks, influencing its melting point and crystal packing.
Halogen Bonding: The bromine atom on the aromatic ring can participate in halogen bonding. This is a non-covalent interaction where the electrophilic region on the outer side of the bromine atom (known as a σ-hole) interacts with a nucleophilic (electron-rich) site on an adjacent molecule, such as an oxygen or nitrogen atom. Computational models can map the electrostatic potential on the bromine atom to confirm the presence and magnitude of the σ-hole and predict the geometry and energy of potential halogen bonds. These interactions can act as a directional force in crystal engineering, guiding the assembly of molecules into specific architectures.
Applications of 5 Bromo 2 Fluorobenzene 1,3 Diol As a Chemical Research Platform
Utilization of 5-Bromo-2-fluorobenzene-1,3-diol in the Synthesis of Advanced Organic Scaffolds and Architectures
The distinct arrangement of functional groups in this compound makes it an excellent starting material for the construction of advanced organic scaffolds, particularly complex heterocyclic systems. One of the most promising applications is in the synthesis of substituted 6H-benzo[c]chromen-6-ones, which are the core structures of urolithins and other biologically active compounds. mdpi.comtubitak.gov.tr The classical synthesis of these scaffolds often involves the reaction of a substituted 2-bromobenzoic acid with a resorcinol (B1680541) derivative. mdpi.com In this context, this compound can serve as the resorcinol component, enabling the introduction of both a fluorine and a bromine atom into the final chromenone structure.
The general synthetic approach would involve the coupling of this compound with a suitable 2-halobenzoic acid derivative, followed by an intramolecular cyclization to form the lactone ring of the 6H-benzo[c]chromen-6-one core. The presence of the fluorine atom can enhance the biological activity and metabolic stability of the resulting molecules, while the bromine atom provides a handle for further functionalization through cross-coupling reactions. mdpi.comnih.gov This allows for the creation of a diverse library of fluorinated and further derivatized urolithin analogues for biological screening.
| Reactant 1 | Reactant 2 | Potential Product Scaffold | Key Reaction Type |
| This compound | Substituted 2-halobenzoic acid | Fluorinated and brominated 6H-benzo[c]chromen-6-one | Ullmann condensation followed by lactonization |
| This compound | Dielectrophiles (e.g., dihaloalkanes) | Fused heterocyclic systems (e.g., fluorinated dibenzodioxins) | Williamson ether synthesis |
Role of this compound as a Precursor for Novel Reagents and Ligands
This compound is a valuable precursor for the synthesis of novel reagents and ligands for organic synthesis and catalysis. The bromine atom can be readily converted into other functional groups, most notably through metal-halogen exchange to form organometallic reagents or through cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov
A key application in this area is the synthesis of substituted 2-fluorobenzeneboronic acids. The reaction of this compound with a strong base, such as n-butyllithium, at low temperatures would likely lead to a lithium-bromine exchange, generating a highly reactive organolithium species. This intermediate can then be trapped with a trialkyl borate (B1201080), followed by acidic workup, to yield the corresponding boronic acid. google.com The hydroxyl groups would likely require protection prior to this transformation. This resulting fluorinated and hydroxylated phenylboronic acid would be a novel and versatile reagent for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of this specific substituted phenyl moiety into a wide range of organic molecules. nih.gov
Furthermore, the two hydroxyl groups can be functionalized to create polydentate ligands. For example, reaction with chloroacetonitrile (B46850) followed by reduction could yield a diamine ligand, or reaction with phosphorus halides could lead to diphosphine ligands. The presence of the fluorine and bromine atoms on the ligand backbone can modulate the electronic properties and steric hindrance of the resulting metal complexes, potentially leading to catalysts with enhanced activity or selectivity.
| Precursor | Reaction Sequence | Resulting Reagent/Ligand | Potential Application |
| This compound | 1. Protection of diol 2. Lithiation 3. Reaction with trialkyl borate 4. Deprotection | 5-Borono-2-fluorobenzene-1,3-diol | Suzuki-Miyaura cross-coupling |
| This compound | Reaction with phosphorus halides | Diphosphinite or Diphosphonite ligand | Homogeneous catalysis |
| This compound | Etherification with functionalized alkyl halides | Chelating ether ligands | Coordination chemistry |
Integration of this compound into Material Science Precursors
The unique combination of reactive sites on this compound makes it an attractive monomer for the synthesis of advanced materials. The diol functionality allows for its incorporation into polymers such as polyesters and polyethers through condensation polymerization. The presence of the fluorine atom in the polymer backbone can impart desirable properties such as increased thermal stability, chemical resistance, and altered electronic properties. nih.gov
Moreover, the bromine atom can be utilized in polymerization reactions. For example, it can serve as a site for cross-coupling polymerization, such as Suzuki or Stille coupling, to create conjugated polymers. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Another potential application in material science is the synthesis of fluorinated liquid crystals. The rigid benzene (B151609) core of this compound, when appropriately functionalized at the hydroxyl and bromo positions with flexible alkyl chains and other mesogenic groups, could lead to novel liquid crystalline materials with specific phase behaviors and electro-optical properties. The fluorine atom is known to have a significant impact on the mesomorphic properties of liquid crystals.
Exploration of this compound in Academic Methodology Development
This compound presents an interesting substrate for the development of new synthetic methodologies in academic research. The presence of multiple, electronically distinct functional groups allows for the investigation of regioselective reactions. For instance, developing catalytic systems that can selectively functionalize one of the C-H bonds of the aromatic ring in the presence of the bromo and fluoro substituents would be a significant challenge and a valuable addition to the synthetic chemist's toolbox. beilstein-journals.org
Furthermore, the compound can be used to explore new cross-coupling reactions. The development of catalysts that can selectively activate the C-Br bond over the C-F bond, or vice versa, would allow for sequential and site-specific modifications of the molecule. beilstein-journals.org Investigating the influence of the two hydroxyl groups on the reactivity and selectivity of such cross-coupling reactions would also be of fundamental interest. The unique electronic environment of the aromatic ring, influenced by both the ortho-fluoro and para-bromo substituents relative to the hydroxyl groups, could lead to unexpected reactivity and the discovery of novel transformations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-2-fluorobenzene-1,3-diol, and how can reaction efficiency be optimized?
- Methodology : Begin with halogen-directed electrophilic substitution on a fluorinated benzene precursor. Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to minimize side reactions. Subsequent dihydroxylation at positions 1 and 3 requires protection/deprotection strategies (e.g., using silyl ethers) to preserve regioselectivity . Optimization involves monitoring via thin-layer chromatography (TLC) and adjusting stoichiometry of oxidizing agents (e.g., H₂O₂/CF₃COOH).
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C-NMR : Identify aromatic proton splitting patterns (e.g., coupling constants for adjacent fluorine and bromine substituents) and hydroxyl group signals (broad peaks at ~5–6 ppm). Use deuterated DMSO to stabilize hydroxyl protons .
- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹), C-F (1100–1250 cm⁻¹), and C-Br (500–700 cm⁻¹) stretches.
- HRMS : Validate molecular ion [M+H]⁺ at m/z 207.00 (calculated for C₆H₄BrFO₂) with isotopic patterns matching Br and F .
Q. How can thermal stability and decomposition pathways of this compound be assessed?
- Methodology : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under nitrogen atmosphere. Heating rates of 10°C/min from 25°C to 300°C reveal endothermic events (melting) and exothermic decomposition. Correlate mass loss with evolved gas analysis (EGA) to identify volatile byproducts (e.g., HBr, HF) .
Advanced Research Questions
Q. How to resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?
- Methodology : If NMR signals deviate from predicted splitting patterns (e.g., due to steric hindrance or hydrogen bonding), conduct variable-temperature NMR. For example, heating to 60°C may average out dynamic effects. Cross-validate with X-ray crystallography (if crystalline) to confirm spatial arrangement of substituents .
Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?
- Methodology : Investigate Suzuki-Miyaura coupling using Pd catalysts. Bromine at position 5 is more reactive than fluorine, but steric effects from adjacent hydroxyl groups may hinder catalysis. Use computational modeling (DFT) to compare activation energies for C-Br vs. C-F bond cleavage. Monitor reaction progress via GC-MS and isolate intermediates for kinetic studies .
Q. How can computational chemistry predict the compound’s behavior in supramolecular assemblies?
- Methodology : Employ density functional theory (DFT) to model intermolecular interactions (e.g., hydrogen bonding between hydroxyl groups and halogen bonding with Br/F). Compare with experimental X-ray data (if available) to validate lattice parameters. Solvent effects can be simulated using polarizable continuum models (PCM) .
Q. What strategies mitigate hydroxyl group interference in functionalization reactions?
- Methodology : Protect hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers before introducing new substituents. Deprotection using tetrabutylammonium fluoride (TBAF) restores hydroxyls post-reaction. Monitor protection efficiency via ¹H-NMR (disappearance of -OH signals) .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental melting points?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
